molecular formula C9H19NS2 B089651 Dibutyldithiocarbamic acid CAS No. 150-11-8

Dibutyldithiocarbamic acid

Cat. No. B089651
CAS RN: 150-11-8
M. Wt: 205.4 g/mol
InChI Key: SZRLKIKBPASKQH-UHFFFAOYSA-N
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Patent
US06635696B1

Procedure details

5′-(Dibutyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole (i.e., formula (I) where X is hydrogen and R1 and R2 are n-butyl radicals) was prepared in the following manner. In 100 grams of isopropyl alcohol 26 grams of dibutyl amine was combined with 16 grams of CS2 and held at a temperature of about 40° C. for about 1 hour to yield a dibutyl dithiocarbamic acid intermediate. Subsequently, 30 grams of 2,5-dimercapto-1,3,4-thiadiazole was added to the mixture along with 20 grams of 35 wt. % hydrogen peroxide. The mixture was reacted for about 1 hour at a temperature of about 28° C. to yield the liquid end product 5′-(dibutyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:10](=[S:12])=[S:11]>C(O)(C)C>[CH2:1]([N:5]([CH2:6][CH2:7][CH2:8][CH3:9])[C:10](=[S:11])[SH:12])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)N(C(S)=S)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.